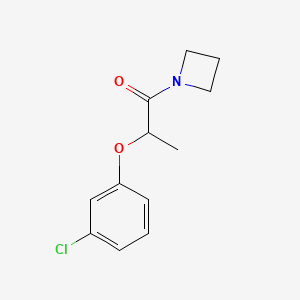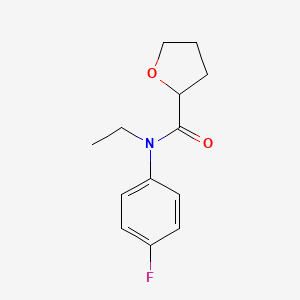
2-(4-Ethylphenoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethylphenoxy)pyrimidine is a chemical compound that belongs to the pyrimidine family. It is an important intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents. This compound has gained significant attention in recent years due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethylphenoxy)pyrimidine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins involved in viral replication, cancer cell proliferation, and inflammation. For example, it has been found to inhibit the activity of thymidine kinase, an enzyme required for the replication of herpes simplex virus. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Ethylphenoxy)pyrimidine has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have antiviral activity against herpes simplex virus and human cytomegalovirus. However, the exact biochemical and physiological effects of this compound are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Ethylphenoxy)pyrimidine in lab experiments is its relatively simple synthesis method. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-Ethylphenoxy)pyrimidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of viral infections, cancer, and inflammatory diseases. Another direction is to study its mechanisms of action in more detail, which may lead to the development of more effective therapies. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of 2-(4-Ethylphenoxy)pyrimidine involves the reaction of 4-ethylphenol with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction occurs through nucleophilic substitution, resulting in the formation of 2-(4-Ethylphenoxy)pyrimidine. This synthesis method is relatively simple and has been used by many researchers to produce this compound.
Aplicaciones Científicas De Investigación
2-(4-Ethylphenoxy)pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to have antiviral, anticancer, and anti-inflammatory properties. In vitro studies have shown that this compound inhibits the replication of herpes simplex virus and human cytomegalovirus. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Additionally, 2-(4-Ethylphenoxy)pyrimidine has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Propiedades
IUPAC Name |
2-(4-ethylphenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-10-4-6-11(7-5-10)15-12-13-8-3-9-14-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGXORDOQZMFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenoxy)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)


![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)
![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)





![N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B7515506.png)
